molecular formula C24H25N3O4 B2990386 6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 953163-59-2

6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No. B2990386
CAS RN: 953163-59-2
M. Wt: 419.481
InChI Key: JYWGPKJRNJIGAN-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the pyridazinone class of compounds and has shown promising results in various studies.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research to study protein interactions and functions. It can be utilized as a biochemical tool to probe the structure and dynamics of proteins, especially when studying protein folding and misfolding in disease states .

Drug Development

The indole moiety present in the compound is a common structural component in many pharmaceuticals. It can serve as a precursor or an intermediate in the synthesis of drugs with potential antitumor , antiviral , and anti-inflammatory properties .

Protein Kinase Inhibition

Derivatives of this compound have been synthesized as potential analogs for known series of protein kinase inhibitors . These inhibitors are crucial in regulating cellular processes and have implications in developing treatments for diseases like cancer .

Biological Activity Studies

The compound’s structure allows it to be used in the synthesis of various derivatives with significant biological activities. These activities include antibacterial , antifungal , and antiparasitic effects, which are essential for developing new therapeutic agents .

Chemical Synthesis

In chemical synthesis, this compound can act as a building block for creating complex molecules. Its reactive sites make it a versatile reagent for forming carbon-nitrogen bonds, which are pivotal in constructing heterocyclic compounds .

properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-21-11-9-18(16-22(21)31-2)19-10-12-24(29)27(25-19)14-5-8-23(28)26-15-13-17-6-3-4-7-20(17)26/h3-4,6-7,9-12,16H,5,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGPKJRNJIGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

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